N-Acetyl-D-glucosamine-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

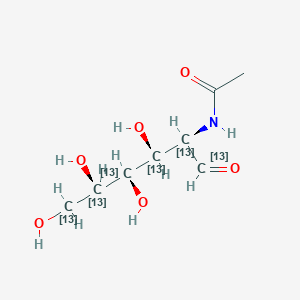

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

227.16 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(1,2,3,4,5,6-13C6)hexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,3+1,5+1,6+1,7+1,8+1 |

InChI Key |

MBLBDJOUHNCFQT-FFZFPVKZSA-N |

Isomeric SMILES |

CC(=O)N[13C@@H]([13CH]=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-D-glucosamine-13C6: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) is a stable isotope-labeled monosaccharide that serves as a powerful tool in metabolic research. By replacing the naturally abundant ¹²C atoms with ¹³C at all six carbon positions, this molecule becomes a tracer that can be precisely tracked through complex biological systems. Its primary application lies in the field of metabolic flux analysis (MFA), enabling researchers to elucidate the dynamics of the hexosamine biosynthetic pathway (HBP) and its downstream consequences, including protein glycosylation. This in-depth technical guide explores the core research applications of ¹³C₆-GlcNAc, provides detailed experimental protocols, and presents quantitative data and pathway visualizations to support advanced scientific inquiry.

The uniform labeling of N-acetyl-D-[UL-13C6]glucosamine with Carbon-13 across all six carbon positions of its glucose backbone makes it an invaluable reagent for precise tracking and quantification in complex biological systems using mass spectrometry-based metabolomics and proteomics.[1] This allows researchers to trace the incorporation of GlcNAc into glycoproteins, glycosaminoglycans, and other glycoconjugates, thereby elucidating metabolic fluxes through the hexosamine biosynthesis pathway.[1]

Core Research Applications

The primary utility of this compound in research is as a tracer to investigate metabolic pathways. Its applications span various fields, including cancer biology, immunology, neurobiology, and drug development.

Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway (HBP)

The HBP is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation. By supplying cells with ¹³C₆-GlcNAc or ¹³C₆-glucose, researchers can trace the carbon flow through the HBP and quantify the rate of UDP-GlcNAc synthesis. This is crucial for understanding how cells regulate nutrient sensing and allocate resources under different physiological and pathological conditions. For instance, studies have used this approach to demonstrate that a significant portion of glucose consumed by cells can be shunted into the HBP, particularly in cancer cells, to support aberrant glycosylation.[2]

Investigating Protein Glycosylation Dynamics

¹³C₆-GlcNAc is instrumental in studying two major forms of protein glycosylation:

-

N-linked glycosylation: The attachment of oligosaccharides to asparagine residues of proteins, primarily occurring in the endoplasmic reticulum and Golgi apparatus.

-

O-GlcNAcylation: The dynamic addition and removal of a single GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins.

By tracking the incorporation of the ¹³C label into glycoproteins and O-GlcNAc-modified proteins, researchers can determine the turnover rates of these modifications. This has provided significant insights into the role of glycosylation in protein stability, signaling, and cellular regulation.

Elucidating Disease Mechanisms

Alterations in the HBP and glycosylation are implicated in numerous diseases, including:

-

Cancer: Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis, and drug resistance. ¹³C₆-GlcNAc tracing helps to identify metabolic vulnerabilities in cancer cells that can be targeted for therapy.

-

Diabetes and Metabolic Syndrome: Dysregulation of the HBP is linked to insulin resistance and other metabolic complications.

-

Neurodegenerative Diseases: Emerging evidence suggests that altered O-GlcNAcylation plays a role in the pathogenesis of diseases like Alzheimer's.

-

Autoimmune Disorders: Glycosylation of immune cells is critical for their function, and abnormalities can contribute to autoimmune responses.[1]

Data Presentation: Quantitative Insights from Isotope Tracing

The use of ¹³C₆-GlcNAc in conjunction with mass spectrometry allows for the precise quantification of isotopic enrichment in various metabolites. This data provides a direct measure of the contribution of the labeled precursor to the synthesis of downstream products.

| Metabolite | Mass Shift (m/z) with ¹³C₆-GlcNAc Labeling | Typical Isotopic Enrichment (%) | Analytical Method | Reference |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | +6 | Varies by cell type and condition | LC-MS | [2][3] |

| N-linked glycans (per GlcNAc unit) | +6 | Dependent on turnover rate | LC-MS/MS | [4] |

| O-GlcNAc modified peptides | +6 | Dependent on turnover rate | LC-MS/MS | [4] |

| Glucosamine-6-phosphate | +6 | Varies with flux | LC-MS | [2] |

| Fructose-6-phosphate | +6 (from ¹³C₆-glucose) | Varies with flux | LC-MS | [2] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in research.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with ¹³C₆-Glucose to Trace the Hexosamine Biosynthetic Pathway

This protocol outlines the general steps for labeling cultured mammalian cells with uniformly labeled ¹³C₆-glucose to study the HBP.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Glucose-free and glutamine-free medium

-

¹³C₆-D-glucose (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol

-

Cell scrapers

-

Centrifuge tubes

-

Liquid nitrogen or dry ice/ethanol bath

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours in standard complete medium.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and glutamine-free medium with ¹³C₆-D-glucose to the desired final concentration (typically 5-25 mM), L-glutamine (if not labeled), and dFBS.

-

Metabolic Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed ¹³C₆-glucose labeling medium to the cells.

-

Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. For HBP intermediates, a time course of 0.5, 2, and 6 hours can be informative.[3] For steady-state labeling, longer incubation times (e.g., 24 hours) may be necessary.

-

-

Metabolism Quenching and Metabolite Extraction:

-

To rapidly halt metabolic activity, place the culture plates on a dry ice/ethanol bath or in a freezer at -80°C.

-

Aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol to the cells.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.

-

Vortex the tubes vigorously.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

The dried metabolites can be reconstituted in a suitable solvent for LC-MS analysis or derivatized for GC-MS analysis.

-

Protocol 2: Analysis of ¹³C-Labeled UDP-GlcNAc by LC-MS

This protocol provides a general framework for the analysis of ¹³C-labeled UDP-GlcNAc from cell extracts using liquid chromatography-mass spectrometry.

Instrumentation and Columns:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like UDP-GlcNAc.

Mobile Phases:

-

Mobile Phase A: Ammonium acetate or ammonium carbonate in water.

-

Mobile Phase B: Acetonitrile.

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a small volume of a solvent compatible with the initial LC conditions (e.g., 90% acetonitrile/10% water).

-

LC Separation:

-

Inject the reconstituted sample onto the HILIC column.

-

Use a gradient elution starting with a high percentage of organic solvent (e.g., 90% B) and gradually increasing the aqueous component (A) to elute the polar metabolites.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Perform a full scan analysis to detect the different isotopologues of UDP-GlcNAc. The unlabeled [M-H]⁻ ion of UDP-GlcNAc is detected at m/z 606.1.[3] Upon labeling with ¹³C₆-glucose, a +6 mass shift will be observed for the GlcNAc moiety. Additional mass shifts may be observed due to the incorporation of ¹³C into the ribose and acetyl-CoA components of UDP-GlcNAc.

-

Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the labeled metabolites and to determine the location of the ¹³C labels within the molecule.

-

Data Analysis:

-

Isotopologue Distribution: Determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for UDP-GlcNAc.

-

Correction for Natural Isotope Abundance: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other isotopes.

-

Calculation of Isotopic Enrichment: Calculate the percentage of the UDP-GlcNAc pool that is labeled with ¹³C.

-

Metabolic Flux Calculation: Use specialized software (e.g., INCA, Metran) to model the metabolic network and calculate the flux rates through the HBP based on the isotopic labeling data.

Conclusion

This compound is an indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in metabolic flux analysis provides unparalleled insights into the regulation and dynamics of the hexosamine biosynthetic pathway and its profound impact on glycosylation in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to design and execute robust experiments, ultimately advancing our understanding of fundamental biological processes and paving the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C6: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-Acetyl-D-glucosamine-13C6, a stable isotope-labeled monosaccharide crucial for metabolic research. This document is intended for researchers, scientists, and drug development professionals who are utilizing isotopic tracers to investigate cellular metabolism, particularly in the context of glycosylation and related signaling pathways.

Core Chemical Properties and Structure

This compound is an isotopic analog of N-Acetyl-D-glucosamine (GlcNAc), where all six carbon atoms in the glucosamine backbone have been replaced with the stable isotope carbon-13 (¹³C). This uniform labeling allows for the precise tracking and quantification of GlcNAc metabolism within complex biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Structure:

The chemical structure of this compound is identical to its unlabeled counterpart, consisting of a glucose molecule with an acetamido group at the C2 position. The key distinction is the isotopic enrichment of the carbon backbone.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₂[¹³C]₆H₁₅NO₆ | [1] |

| Molecular Weight | Approximately 227.16 g/mol | [1] |

| Exact Mass | Approximately 229.11677588 Da | [2] |

| CAS Number | 478518-83-1 | [3] |

| Appearance | White Solid | [1] |

| Isotopic Purity (¹³C) | Typically ≥99 atom % | [1] |

| Chemical Purity | Typically ≥98% | [1] |

| Solubility | Soluble in Water (Sparingly), Methanol (Very Slightly, Heated), Acetone (Slightly) | [1] |

| Storage Temperature | -20°C | [1][4] |

Key Signaling Pathway: The Hexosamine Biosynthesis Pathway (HBP)

This compound is a valuable tool for probing the Hexosamine Biosynthesis Pathway (HBP). The HBP is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation.[1][3][4][5] N-Acetyl-D-glucosamine can enter this pathway through a salvage mechanism, bypassing the initial, rate-limiting steps that start from glucose.[3][5]

By introducing this compound to cells, researchers can trace its incorporation into UDP-GlcNAc and subsequent downstream glycoconjugates, such as N-linked and O-linked glycans. This allows for the detailed study of metabolic flux through the HBP and its impact on cellular processes like signal transduction and protein folding.[3]

Below is a diagram illustrating the entry of this compound into the Hexosamine Biosynthesis Pathway.

Caption: Entry of this compound into the HBP salvage pathway.

Experimental Protocols

The use of this compound in research necessitates specific experimental protocols for cell culture labeling, sample preparation, and analysis. Below are detailed methodologies for key experiments.

Metabolic Labeling in Cell Culture

This protocol outlines the general steps for labeling cultured cells with this compound to trace its incorporation into cellular metabolites.

Materials:

-

This compound

-

Cell culture medium (appropriate for the cell line, potentially glucose-free)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cultured cells in multi-well plates

Procedure:

-

Cell Seeding: Plate cells at a desired density in 6-well plates and allow them to adhere and grow overnight.[6]

-

Media Preparation: Prepare the labeling medium. For optimal tracing, use a base medium that does not contain unlabeled glucose or glutamine, and supplement it with dialyzed FBS to minimize the presence of unlabeled amino acids.[7] Add this compound to the desired final concentration (typically in the low millimolar range, but should be optimized for the specific cell line and experiment).

-

Labeling: Aspirate the existing growth medium from the cells and wash the cells twice with sterile PBS.[6] Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells for a specific period. The incubation time is critical and depends on the metabolic pathway being studied. For intermediates in pathways like glycolysis and the HBP, isotopic steady state can be reached within minutes to hours.[8][9] For downstream macromolecules like glycoproteins, longer incubation times (e.g., 8 to 72 hours) may be necessary.[10]

-

Metabolite Extraction: After the desired labeling period, rapidly quench metabolism and extract the metabolites. This is a critical step to prevent metabolic changes during sample collection. A common method is to aspirate the medium, wash the cells with ice-cold saline, and then add a cold extraction solvent (e.g., 80% methanol) to the cells on ice.[7]

The following diagram illustrates a typical workflow for a metabolic labeling experiment.

Caption: A generalized workflow for metabolic labeling experiments.

Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing the isotopic enrichment of metabolites. This requires derivatization of the polar metabolites to make them volatile.

Materials:

-

Metabolite extracts (from the labeling experiment)

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

Internal standards (e.g., myristic acid-d27)

-

GC-MS instrument

Procedure:

-

Drying: Dry the metabolite extracts completely, for example, using a vacuum concentrator.

-

Derivatization (Two-Step):

-

Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Incubate with shaking.

-

Silylation: Add MSTFA to the sample to replace active protons with trimethylsilyl (TMS) groups, thereby increasing volatility. Incubate at an elevated temperature (e.g., 60°C).[11][12]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable temperature program for the GC oven to separate the metabolites. For example, a program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 310°C) to elute all compounds.[11][12]

-

The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra of the eluting compounds are recorded.

-

-

Data Analysis: The mass spectra will show a shift in the mass-to-charge ratio (m/z) for fragments containing ¹³C atoms. By analyzing the mass isotopologue distribution, the degree of isotopic labeling can be quantified.

Sample Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the specific positions of ¹³C labels within a molecule.

Materials:

-

Purified metabolite samples

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the purified and dried metabolite extract in a suitable deuterated solvent, such as D₂O.[13]

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum. The chemical shifts of the carbon signals will indicate the different carbon environments in the molecule.[14]

-

For more detailed analysis, two-dimensional NMR experiments like ¹H-¹³C HSQC can be performed to correlate each carbon with its attached protons, confirming the positions of the ¹³C labels.[13]

-

-

Data Analysis: The resulting spectra are analyzed to identify the signals from the ¹³C-labeled N-Acetyl-D-glucosamine and its downstream metabolites. The signal intensities can be used for quantification.[15][16]

Conclusion

This compound is an indispensable tool for researchers investigating the intricacies of cellular metabolism. Its ability to trace the flow of carbon through the hexosamine biosynthesis pathway and into various glycoconjugates provides invaluable insights into the roles of glycosylation in health and disease. The experimental protocols outlined in this guide provide a foundation for the effective use of this powerful isotopic tracer in metabolic research. Proper experimental design, particularly concerning labeling times and analytical methods, is paramount to obtaining accurate and meaningful data.

References

- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 8. cancer.northwestern.edu [cancer.northwestern.edu]

- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]

- 14. N-Acetyl-D-Glucosamine(7512-17-6) 13C NMR spectrum [chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and purification of 13C labeled N-Acetyl-D-glucosamine

An In-Depth Technical Guide to the Synthesis and Purification of ¹³C Labeled N-Acetyl-D-glucosamine

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that plays a critical role in numerous biological processes, including the formation of N-linked glycans, which are essential for protein folding and stability[1]. Its stable isotope-labeled form, particularly ¹³C labeled GlcNAc, is an invaluable tool for researchers in metabolomics, proteomics, and drug development. The incorporation of ¹³C allows for precise tracking and quantification of GlcNAc in complex biological systems using techniques like mass spectrometry and NMR spectroscopy[1][2]. This guide provides a comprehensive overview of the synthesis and purification methods for ¹³C labeled N-Acetyl-D-glucosamine, tailored for researchers, scientists, and drug development professionals.

Synthesis Methodologies

The synthesis of ¹³C labeled GlcNAc can be achieved through both chemical and enzymatic approaches. The choice of method often depends on the desired labeling pattern (e.g., uniform or site-specific), required scale, and available starting materials.

Chemical Synthesis

Chemical synthesis is a versatile approach that typically involves the modification of a ¹³C-labeled glucose precursor. A common strategy is the acetylation of ¹³C-labeled glucosamine. For instance, N-acetyl-D-[UL-¹³C₆]glucosamine can be synthesized by acetylating uniformly labeled glucosamine with acetic anhydride, often in the presence of a base like pyridine[1]. Another chemical method involves starting with chitin, a natural polymer rich in GlcNAc. Chitin can be dissolved in concentrated hydrochloric acid and heated, which removes the acetyl groups to produce glucosamine. A subsequent N-acetylation step is then required to yield GlcNAc[3]. While chemical methods offer flexibility, they can sometimes result in lower yields (below 65%) and produce acidic waste[3].

Enzymatic Synthesis

Enzymatic methods provide a highly specific and efficient alternative for synthesizing labeled GlcNAc under mild conditions[3]. One common enzymatic approach uses chitinase to degrade chitin directly into GlcNAc[3][4]. For more complex labeled structures, glycosyltransferases are employed. For example, linear poly-N-acetyllactosamines containing [1-¹³C]-galactose have been synthesized using bovine milk β1,4-galactosyltransferase and human serum β1,3-N-acetylglucosaminyltransferase[5][6]. This method allows for the precise incorporation of ¹³C at specific positions within a larger oligosaccharide chain[6][7]. Enzymatic synthesis often results in high yields and purity, especially when using immobilized enzymes[5][7].

Comparison of Synthesis Methods

| Method | Starting Materials | Key Reagents/Enzymes | Advantages | Disadvantages | Typical Yield |

| Chemical | ¹³C-labeled Glucosamine or Chitin | Acetic anhydride, Pyridine, HCl[1][3] | Versatile, suitable for various labeling patterns. | Can have lower yields, may produce hazardous waste[3]. | 43-70%[3] |

| Enzymatic | Chitin or ¹³C-labeled precursors (e.g., UDP-[1-¹³C]-galactose) | Chitinase, Glycosyltransferases[3][5] | High specificity, mild reaction conditions, high yields[3][7]. | Enzymes can be expensive, may require specific primers[5]. | 94% incorporation efficiency (for labeled galactose)[7] |

| Biotransformation | Glucose | Genetically modified microorganisms (e.g., E. coli)[3] | Utilizes inexpensive substrates, can be scaled up. | Requires extensive metabolic engineering and optimization. | Up to 110 g/L titer reported for unlabeled GlcNAc[4] |

Purification Techniques

Following synthesis, a robust purification strategy is essential to isolate the ¹³C labeled GlcNAc from unreacted starting materials, byproducts, and catalysts.

Chromatography

Chromatography is the most common and effective method for purifying GlcNAc.

-

Silica Gel Chromatography: Widely used for separating organic compounds. For example, after a chemical synthesis, the product can be isolated using a chloroform/ethanol solvent system[8]. It is also effective for gram-scale purification of labeled sugars[9][10].

-

Ion-Exchange Chromatography: This technique is particularly useful for removing charged impurities like inorganic salts and charged organic molecules from a crude synthesis mixture[11].

-

Affinity Chromatography: This method utilizes the specific binding interaction between a molecule and a stationary phase. It is highly effective for purifying proteins that bind to GlcNAc, but the principle can be adapted to purify GlcNAc derivatives by immobilizing a binding partner[8][12].

-

Gel-Filtration Chromatography: Separates molecules based on size and can be used to remove proteins or larger oligosaccharides from the smaller GlcNAc product[10].

Crystallization

Crystallization is often used as a final purification step to obtain a high-purity solid product. After initial purification by chromatography, the product can be crystallized from a suitable solvent, such as ethyl acetate or by using an ethanol/ether mixture[8][13].

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of ¹³C labeled GlcNAc.

Experimental Protocols

Protocol 1: Chemical Synthesis of Benzyl-2-acetamido-2-deoxy-α-D-glucopyranoside[13]

This protocol describes a step toward synthesizing GlcNAc analogs, starting from unlabeled N-Acetylglucosamine. The same procedure can be adapted using a ¹³C-labeled N-Acetylglucosamine starting material.

-

Dissolution: Dissolve N-Acetylglucosamine (e.g., 6.00 g, 27.1 mmol) in benzyl alcohol (50 mL).

-

Acidification: Add concentrated HCl (2.9 mL) to the mixture.

-

Reaction: Heat the mixture to 90°C for 3 hours.

-

Precipitation: Cool the reaction to room temperature, then pour it into 500 mL of diethyl ether (Et₂O) and store overnight at -20°C.

-

Filtration: Recover the resulting precipitate by filtration and rinse with Et₂O and hexanes.

-

Purification: Purify the crude material (17.64 g) by silica gel chromatography using a solvent gradient of 8% to 15% MeOH in CH₂Cl₂ to yield the final product (5.98 g, 71% yield).

Protocol 2: Enzymatic Synthesis of N-Acetyllactosamine[6]

This protocol details the synthesis of N-acetyllactosamine via transglycosylation, a key building block that can be further elongated using ¹³C labeled donors.

-

Substrate Preparation: Dissolve lactose (18.0 g, 0.5 M) and N-acetylglucosamine (22.0 g, 1.0 M) in 100 mL of 50 mM sodium acetate buffer (pH 5.0).

-

Enzyme Addition: Add β-galactosidase from Bacillus circulans (9 mg, 45 U) to the solution.

-

Incubation: Incubate the reaction mixture for 48 hours at 30°C.

-

Monitoring: Monitor the progress of the reaction by HPLC using a µBondapak NH₂ column with 75% acetonitrile in water as the mobile phase.

-

Purification: Isolate the pure N-acetyllactosamine product (yield: 9%, or 2 g) by chromatography on an activated carbon column.

Protocol 3: General Purification by Ion-Exchange Chromatography[11]

This protocol outlines a general procedure for purifying GlcNAc from a fermentation broth or hydrolysis solution.

-

Pretreatment: Subject the raw material solution containing GlcNAc to flocculation to precipitate larger impurities.

-

Clarification: Remove suspended solids such as proteins and polysaccharides by continuous centrifugation or pressure filtration to obtain a clear liquid.

-

Cation Exchange: Pass the clear liquid through a strong acid cation exchange resin column to remove cationic impurities.

-

Anion Exchange: Pass the effluent from the first column through a weak base anion exchange resin column to remove anionic impurities.

-

Collection: Collect the flow-through, which contains the purified, uncharged GlcNAc.

-

Concentration: Concentrate the purified solution using membrane filtration or evaporation to increase the product concentration to 20-50%.

-

Drying: Obtain the final solid product by spray drying or by further evaporation followed by crystallization and drying. A purity of over 99% can be achieved.

Characterization and Quality Control

After purification, it is crucial to verify the identity, purity, and isotopic enrichment of the ¹³C labeled GlcNAc.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the ¹³C labels[2][5].

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS or Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) are used to determine the molecular mass, confirm isotopic incorporation, and assess the purity of the final product[2][5][7]. High-resolution mass spectrometry can assign molecular formulae with high accuracy[2].

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound and to monitor the progress of reactions and purification steps[6][7].

Enzymatic Elongation Pathway

Caption: Simplified pathway for enzymatic synthesis and elongation using glycosyltransferases.

References

- 1. N-acetyl-D-[UL-13C6]glucosamine|13C6 Labeled Isotope [benchchem.com]

- 2. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis of natural and 13C enriched linear poly-N-acetyllactosamines as ligands for galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]

- 12. Purification of N-acetyl D-glucosamine-binding proteins by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-D-glucosamine-13C6: A Technical Guide to its Mechanism of Action in Cellular Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) in cells. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how this stable isotope-labeled monosaccharide is utilized to trace and quantify critical cellular processes. This guide covers its metabolic fate, its role in studying the hexosamine biosynthetic pathway (HBP) and O-GlcNAcylation, and its impact on key signaling pathways.

Core Mechanism of Action: Tracing the Hexosamine Biosynthetic Pathway and O-GlcNAcylation

This compound is a stable isotope-labeled analog of N-acetylglucosamine (GlcNAc), a fundamental amino sugar. Its primary utility in cellular research lies in its role as a metabolic tracer. The six carbon atoms of the glucosamine backbone are replaced with the heavy isotope ¹³C, allowing for its detection and quantification by mass spectrometry (MS).

Once introduced to cells, ¹³C₆-GlcNAc is primarily taken up and enters the Hexosamine Biosynthetic Pathway (HBP) through the salvage pathway. This pathway bypasses the initial, rate-limiting steps of the de novo HBP, providing a direct route to the synthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).

The key steps in the mechanism of action are as follows:

-

Cellular Uptake and Phosphorylation: ¹³C₆-GlcNAc is transported into the cell. Inside the cell, it is phosphorylated by N-acetylglucosamine kinase (NAGK) to form ¹³C₆-GlcNAc-6-phosphate.

-

Conversion to UDP-GlcNAc: Through a series of enzymatic reactions, ¹³C₆-GlcNAc-6-phosphate is converted to ¹³C₆-UDP-GlcNAc. This molecule is the central donor substrate for glycosylation reactions.

-

O-GlcNAcylation: The ¹³C₆-GlcNAc moiety is then transferred from ¹³C₆-UDP-GlcNAc to the serine and threonine residues of nuclear and cytoplasmic proteins by the enzyme O-GlcNAc transferase (OGT). This dynamic post-translational modification is known as O-GlcNAcylation.

-

Mass Spectrometry-Based Detection: The incorporation of the ¹³C₆-label results in a predictable mass shift in modified peptides and proteins. This mass shift allows for the specific detection and quantification of newly synthesized O-GlcNAcylated proteins using mass spectrometry-based proteomic approaches.

By tracing the incorporation of ¹³C₆-GlcNAc into UDP-GlcNAc and subsequently into proteins, researchers can gain quantitative insights into the flux of the HBP, the dynamics of O-GlcNAcylation, and the turnover rates of specific O-GlcNAcylated proteins.

Quantitative Data on ¹³C₆-GlcNAc Metabolism and O-GlcNAcylation Dynamics

The use of ¹³C₆-GlcNAc and other ¹³C-labeled precursors has enabled the quantification of HBP flux and O-GlcNAcylation dynamics in various cellular models. The following tables summarize key quantitative data from published studies.

| Parameter | Cell/Tissue Type | Tracer and Concentration | Key Findings | Reference |

| UDP-GlcNAc M+6 Molar Percent Enrichment (MPE) | Isolated murine working hearts | [U-¹³C₆]glucosamine (1, 10, 50, 100 µM) | Concentration-dependent increase in UDP-GlcNAc levels and MPE, with a plateau at 56.3 ± 2.9% MPE with 100 µM. | [1] |

| HBP Flux | Isolated murine working hearts | [U-¹³C₆]glucose (5.5 or 25 mM) | HBP flux was calculated to be ~2.5 nmol/g of heart protein/min, representing ~0.003–0.006% of glycolysis. | [1] |

| O-GlcNAc Peptide Turnover Rates | HeLa cells | ¹³C₆-glucose | Turnover rates for 20 O-GlcNAc peptides from 14 proteins were determined and found to be generally slower than phosphorylation or acetylation. | [2] |

| UDP-HexNAc Abundance | Pancreatic cancer cell lines (8988-S vs. 8988-T) | ¹³C-glucose | 8988-S cells showed ~7-fold higher total UDP-HexNAc and ~3-fold more ¹³C labeling compared to 8988-T cells. | [3] |

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving metabolic labeling with ¹³C₆-GlcNAc, enrichment of O-GlcNAcylated peptides, and analysis by mass spectrometry.

Protocol 1: Metabolic Labeling of Cultured Cells with ¹³C₆-GlcNAc

-

Cell Culture: Culture cells of interest to the desired confluency in their standard growth medium.

-

Media Exchange: For the labeling experiment, replace the standard medium with a glucose-free and glutamine-free medium supplemented with dialyzed fetal bovine serum.

-

Labeling: Add ¹³C₆-GlcNAc to the medium at a final concentration typically ranging from 50 µM to 1 mM. The optimal concentration should be determined empirically for each cell line and experimental goal.

-

Incubation: Incubate the cells for a time course ranging from a few hours to several days, depending on the desired level of incorporation and the turnover rate of the proteins of interest. For dynamic studies, multiple time points are recommended.

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors, as well as an O-GlcNAcase inhibitor (e.g., PUGNAc or Thiamet-G) to preserve O-GlcNAc modifications.

Protocol 2: Enrichment of O-GlcNAcylated Peptides using Phenylboronic Acid Solid-Phase Extraction

-

Protein Digestion: Precipitate the protein from the cell lysate and digest it into peptides using a suitable protease, such as trypsin.

-

Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

-

Enrichment:

-

Dissolve the dried peptides in anhydrous dimethyl sulfoxide (DMSO).

-

Load the peptide solution onto a phenylboronic acid (PBA) solid-phase extraction cartridge. The diol group of the GlcNAc moiety will react with the boronic acid, leading to the capture of O-GlcNAcylated peptides.

-

Wash the cartridge extensively with DMSO to remove non-specifically bound peptides.

-

Elute the enriched O-GlcNAcylated peptides with an acidic solution (e.g., 0.1% trifluoroacetic acid).

-

Protocol 3: LC-MS/MS Analysis of ¹³C₆-GlcNAc Labeled Peptides

-

Liquid Chromatography (LC): Separate the enriched peptides using a nano-flow high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.

-

Mass Spectrometry (MS):

-

Acquire full MS scans to detect the precursor ions of the peptides. The incorporation of ¹³C₆-GlcNAc will result in a mass shift of +6.020 Da for peptides containing a single ¹³C₆-GlcNAc modification.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ions to obtain fragmentation spectra for peptide sequencing and localization of the O-GlcNAc modification site.

-

Utilize fragmentation methods that preserve the labile O-GlcNAc modification, such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) with optimized collision energy.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein database to identify the O-GlcNAcylated peptides and proteins.

-

Quantify the relative abundance of the light (unlabeled) and heavy (¹³C₆-labeled) forms of each O-GlcNAcylated peptide to determine turnover rates and changes in O-GlcNAcylation stoichiometry.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by O-GlcNAcylation and a typical experimental workflow for studying ¹³C₆-GlcNAc incorporation.

Caption: Metabolic fate of ¹³C₆-GlcNAc via the salvage pathway.

Caption: Experimental workflow for ¹³C₆-GlcNAc labeling and analysis.

Caption: O-GlcNAcylation negatively regulates insulin signaling.

Conclusion

This compound is an indispensable tool for researchers investigating the intricate roles of the hexosamine biosynthetic pathway and O-GlcNAcylation in cellular physiology and disease. By enabling the precise tracing and quantification of these processes, ¹³C₆-GlcNAc provides a powerful approach to unraveling the complex interplay between nutrient metabolism and cellular signaling. The methodologies and data presented in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding the profound impact of O-GlcNAcylation on cellular function.

References

A Technical Guide to Isotopic Labeling with N-Acetyl-D-glucosamine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, methodologies, and applications of metabolic isotopic labeling using N-Acetyl-D-glucosamine-¹³C₆ (¹³C₆-GlcNAc). This technique is a powerful tool for tracing the flux of GlcNAc through metabolic pathways and quantifying dynamic changes in protein glycosylation, particularly O-GlcNAcylation, which is implicated in numerous diseases including cancer, diabetes, and neurodegenerative disorders.

Core Principles: Tracing Glycosylation Pathways

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] By replacing atoms with their heavier, non-radioactive stable isotopes, researchers can trace the fate of molecules in complex biological systems.[1][2] N-Acetyl-D-glucosamine-¹³C₆ is a stable isotope-labeled form of GlcNAc where all six carbon atoms have been replaced with the ¹³C isotope.[3][4] This labeling imparts a predictable mass shift, allowing for the differentiation and quantification of newly synthesized glycans and glycoproteins using mass spectrometry.[5]

The primary pathway traced by ¹³C₆-GlcNAc is the Hexosamine Biosynthetic Pathway (HBP) . In mammalian cells, GlcNAc can enter the HBP through a salvage pathway, where it is phosphorylated and ultimately converted into Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[6][7] UDP-GlcNAc is the universal donor substrate for enzymes that attach GlcNAc to proteins, such as O-GlcNAc transferase (OGT) for O-GlcNAcylation and various glycosyltransferases involved in N-linked glycosylation in the endoplasmic reticulum and Golgi.[6][8][9][10]

By supplying cells with ¹³C₆-GlcNAc, the heavy isotope is incorporated into UDP-GlcNAc and subsequently transferred onto proteins. This allows for the precise tracking and measurement of glycosylation dynamics.[4][11]

Quantitative Data Presentation

The primary quantitative output from a ¹³C₆-GlcNAc labeling experiment is the mass shift detected by mass spectrometry. Each molecule of ¹³C₆-GlcNAc incorporated into a peptide or glycan increases its mass by 6.02 Daltons compared to its unlabeled (¹²C) counterpart. This distinct mass difference allows for accurate quantification by comparing the signal intensities of the "light" (unlabeled) and "heavy" (labeled) isotopic peaks.

| Parameter | Description | Quantitative Value |

| Isotope | Stable Isotope of Carbon | ¹³C |

| Tracer Molecule | N-Acetyl-D-glucosamine-¹³C₆ | C₈¹³C₆H₁₅NO₆ |

| Mass of Unlabeled GlcNAc | C₈H₁₅NO₆ | ~221.21 Da |

| Mass of Labeled GlcNAc | ¹³C₆C₂H₁₅NO₆ | ~227.23 Da |

| Mass Shift per Label (Δm/z) | Mass difference from six ¹³C atoms | +6.02 Da |

| Mass Shift for a Peptide + 1 GlcNAc | Single glycosylation event | +6.02 Da |

| Mass Shift for a Peptide + 2 GlcNAc | Double glycosylation event | +12.04 Da |

| Mass Shift for a Peptide + n GlcNAc | Multiple glycosylation events | n * 6.02 Da |

Note: Exact masses may vary slightly based on isotopic purity and calculation method. The mass shift is the most critical value.

Experimental Workflow & Protocols

A typical metabolic labeling experiment involves cell culture, tracer incubation, sample preparation, and mass spectrometry analysis. The goal is to efficiently incorporate the ¹³C₆-GlcNAc, extract the proteins or glycopeptides of interest, and analyze them to quantify the isotopic enrichment.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and should be optimized for specific cell lines and experimental goals.

Protocol 1: Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate cells (e.g., HeLa, HEK293) in 6-well plates or 10 cm dishes at a density that will achieve ~80-90% confluency at the time of harvest.[4] Allow cells to adhere overnight in standard growth medium.

-

Labeling Medium Preparation: Prepare fresh growth medium (e.g., DMEM or RPMI 1640). Supplement this medium with the desired concentration of N-Acetyl-D-glucosamine-¹³C₆. A typical starting concentration can range from 50 µM to 200 µM, but should be optimized.

-

Labeling Incubation: Aspirate the standard medium from the cells and gently wash once with sterile 1x PBS.[4] Add the prepared ¹³C₆-GlcNAc-containing labeling medium to the cells.

-

Incubation: Culture the cells for a specified duration to allow for metabolic incorporation. Incubation times typically range from 24 to 48 hours.[4] For dynamic studies (e.g., turnover rates), a time-course experiment with multiple harvest points is recommended.

Protocol 2: Cell Lysis and Protein Preparation

-

Harvesting: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold 1x PBS to remove residual medium.[4]

-

Lysis: Lyse the cells directly in the dish using a suitable lysis buffer. For total proteome analysis, a strong urea-based buffer is effective (e.g., 8 M urea, 200 mM Tris-HCl pH 8.0, 4% CHAPS).[12] Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[13]

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[12] Carefully transfer the supernatant (protein extract) to a new tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).

-

Reduction and Alkylation:

-

Digestion: Dilute the sample with a buffer such as 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add a protease (e.g., MS-grade Trypsin) at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[3]

Protocol 3: Glycopeptide Enrichment

Due to the low stoichiometry of many glycosylation events, enrichment of glycopeptides is often necessary to detect them by mass spectrometry.[6]

-

Enrichment Strategy Selection: Choose an appropriate enrichment method. Common strategies include:

-

Lectin Affinity Chromatography: Wheat germ agglutinin (WGA) has an affinity for GlcNAc and can be used to enrich O-GlcNAcylated peptides.[6] This is often performed as a weak affinity chromatography (LWAC) method.[6]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates peptides based on hydrophilicity and is effective for enriching glycosylated peptides, which are more hydrophilic than their non-glycosylated counterparts.

-

Chemical/Chemoenzymatic Tagging: If using GlcNAc analogs with bioorthogonal handles (e.g., an azide), peptides can be tagged with biotin via click chemistry and enriched on streptavidin beads.[12]

-

-

Sample Clean-up: After enrichment, desalt the peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with MS analysis.[3] Elute the peptides and dry them completely in a vacuum concentrator.

Protocol 4: LC-MS/MS Analysis

-

Sample Resuspension: Reconstitute the dried peptide sample in a solution suitable for mass spectrometry, typically 0.1% formic acid in 2-5% acetonitrile/water.[5]

-

Liquid Chromatography (LC):

-

Inject the sample into a nano-flow HPLC system equipped with a C18 reversed-phase analytical column (e.g., 75 µm x 150 mm).[8]

-

Separate peptides using a gradient of increasing acetonitrile concentration (e.g., a 60-120 minute gradient from 5% to 40% acetonitrile with 0.1% formic acid) at a flow rate of ~300 nL/min.[8]

-

-

Mass Spectrometry (MS/MS):

-

Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) operating in positive ion mode.[8]

-

Use a data-dependent acquisition (DDA) method. Acquire full MS scans at high resolution (e.g., 120,000).

-

Select the most intense precursor ions for fragmentation. Use a fragmentation method suitable for glycopeptides, such as Higher-energy C-trap Dissociation (HCD) or Electron-Transfer Dissociation (ETD). HCD can identify the peptide backbone and report on the glycan composition (via oxonium ions), while ETD is often superior for localizing the exact site of the labile O-GlcNAc modification.[6]

-

-

Data Analysis:

-

Use specialized software (e.g., Proteome Discoverer, MaxQuant) to search the raw MS/MS data against a protein database.

-

Specify the ¹³C₆-GlcNAc modification (+227.23 Da on Ser/Thr) as a variable modification.

-

Quantify the relative abundance of light versus heavy glycopeptides by extracting the ion chromatograms for the corresponding isotopic pairs. The ratio of the peak areas reflects the degree of new glycan synthesis during the labeling period.

-

References

- 1. Sample Prep Tech Tip: N-linked Glycans | Phenomenex [phenomenex.com]

- 2. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 3. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Glycopeptides by Multiple Reaction Monitoring LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. LC-MS/MS Quantitation of HILIC-Enriched N-glycopeptides Derived from Low-Abundance Serum Glycoproteins in Patients with Narcolepsy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Glycocode: A Technical Guide to Glycosylation Analysis Using N-Acetyl-D-glucosamine-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of N-Acetyl-D-glucosamine-¹³C₆ (¹³C₆-GlcNAc) as a powerful tool for investigating protein glycosylation. Aimed at researchers, scientists, and professionals in drug development, this document details the core principles, experimental methodologies, and data interpretation strategies for leveraging stable isotope labeling to unravel the complexities of the glycocode.

Introduction to N-Acetyl-D-glucosamine-¹³C₆ in Glycosylation Research

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that serves as a critical building block for complex carbohydrate structures, known as glycans, that are attached to proteins.[1] This post-translational modification, or glycosylation, is integral to a vast array of biological processes, including protein folding and stability, cellular signaling, and immune responses.[1][2] The stable isotope-labeled form, N-Acetyl-D-glucosamine-¹³C₆, contains six Carbon-13 atoms in its glucose backbone, making it an invaluable tracer for metabolic studies.[1]

When introduced to cells in culture, ¹³C₆-GlcNAc is metabolized and incorporated into glycoproteins and other glycoconjugates.[1] This "heavy" label allows for the precise tracking and quantification of glycosylation events using mass spectrometry.[1][3] By comparing the abundance of labeled ("heavy") versus unlabeled ("light") glycopeptides or glycans, researchers can gain quantitative insights into the dynamics of glycosylation under various experimental conditions. This approach is central to the field of quantitative glycoproteomics and is instrumental in identifying biomarkers and therapeutic targets.[2][3]

Core Glycosylation Pathways

Protein glycosylation is broadly categorized into two major types: N-linked and O-linked glycosylation. ¹³C₆-GlcNAc can be used to study both pathways as it is a precursor to the UDP-GlcNAc donor substrate utilized in these processes.

N-Linked Glycosylation

N-linked glycosylation is characterized by the attachment of a glycan to the nitrogen atom of an asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline.[3] The biosynthesis of N-linked glycans is a highly conserved process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[3]

The process starts with the synthesis of a dolichol-linked precursor oligosaccharide on the ER membrane.[4] This precursor is then transferred en bloc to the nascent polypeptide chain.[4] Subsequently, the glycan is trimmed and further modified by a series of glycosidases and glycosyltransferases as the glycoprotein moves through the secretory pathway.[3] These modifications give rise to the three main types of N-glycans: high-mannose, complex, and hybrid.[5]

O-Linked Glycosylation and the Hexosamine Biosynthesis Pathway (HBP)

O-linked glycosylation involves the attachment of a glycan to the hydroxyl group of a serine (Ser) or threonine (Thr) residue. A particularly dynamic and widespread form of O-glycosylation is O-GlcNAcylation, the addition of a single N-acetylglucosamine molecule.[6] This modification is abundant on nuclear, cytoplasmic, and mitochondrial proteins.[7]

The substrate for O-GlcNAcylation, UDP-GlcNAc, is the end product of the Hexosamine Biosynthesis Pathway (HBP).[6][8] The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism, positioning O-GlcNAcylation as a key nutrient sensor.[6][7] The addition and removal of O-GlcNAc are catalyzed by a single pair of enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively.[6][9] This rapid cycling allows O-GlcNAcylation to modulate cellular processes in response to nutrient availability and stress.[7][10]

The Role of O-GlcNAcylation in Cellular Signaling

As a nutrient-responsive modification, O-GlcNAcylation plays a crucial role in integrating and modulating major signaling pathways.[6][11] Its dynamic nature allows it to act as a rheostat, fine-tuning cellular responses to metabolic fluctuations.[10]

Insulin Signaling

O-GlcNAcylation has a complex interplay with phosphorylation in the insulin signaling pathway. Many proteins involved in this pathway are O-GlcNAc modified.[12] Under conditions of high glucose, increased flux through the HBP leads to elevated O-GlcNAcylation of key signaling proteins. This can attenuate the insulin signal, contributing to insulin resistance, a hallmark of type 2 diabetes.[10] For instance, OGT can translocate to the plasma membrane upon prolonged insulin signaling and modify proteins like AKT, reducing its activity and affecting downstream cascades.[12]

Hippo/YAP Pathway

The Hippo pathway is a critical regulator of organ size and its dysregulation is implicated in cancer.[6][11] O-GlcNAcylation of the transcriptional co-activator YAP (Yes-associated protein) at Serine 109 prevents its phosphorylation at the adjacent Serine 127.[6][11] This inhibition of phosphorylation allows YAP to translocate to the nucleus, where it promotes the expression of genes involved in proliferation and inhibits apoptosis.[6][11] This glucose-induced YAP O-GlcNAcylation can thereby contribute to tumorigenesis.[6][11]

Data Presentation: Quantitative Analysis of Glycosylation

Metabolic labeling with ¹³C₆-GlcNAc enables the relative quantification of glycosylation changes between different experimental conditions. Mass spectrometry is used to measure the ratio of heavy (¹³C-labeled) to light (¹²C-native) glycopeptides or released glycans. The following tables are illustrative examples of how such quantitative data can be presented.

Disclaimer: The data presented in Tables 1 and 2 are representative and for illustrative purposes only. They do not reflect the results of a specific experiment but are intended to demonstrate the format for presenting quantitative data from a stable isotope labeling study.

Table 1: Relative Quantification of N-Glycopeptides from a Model Glycoprotein in Response to Drug Treatment.

| Glycopeptide ID | Glycan Composition | Fold Change (Drug vs. Control) | p-value |

| GP-01 | Hex₅HexNAc₂ | 1.8 | 0.045 |

| GP-02 | Hex₅HexNAc₃ | 2.5 | 0.021 |

| GP-03 | Hex₅HexNAc₄ | 1.2 | 0.350 |

| GP-04 | Hex₆HexNAc₅NeuAc₁ | -2.1 | 0.015 |

| GP-05 | Hex₆HexNAc₅NeuAc₂ | -3.4 | 0.008 |

Table 2: Relative Quantification of O-GlcNAc Modified Peptides in Response to Nutrient Deprivation.

| Protein | Peptide Sequence | Fold Change (Low Glucose vs. High Glucose) | p-value |

| Protein A | ...SGAT... | -4.2 | 0.005 |

| Protein B | ...TPLK... | -2.8 | 0.012 |

| Protein C | ...SVQR... | -1.5 | 0.048 |

| Protein D | ...SAET... | -3.9 | 0.009 |

S and T* indicate the O-GlcNAc modified serine and threonine residues.

Experimental Protocols

The following protocols provide a general framework for conducting a quantitative glycoproteomics experiment using ¹³C₆-GlcNAc metabolic labeling.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Culture cells in standard growth medium to the desired confluency. For comparative analysis, set up parallel cultures for the "light" (control) and "heavy" (experimental) conditions.

-

Labeling Medium Preparation: Prepare the "heavy" labeling medium by supplementing glucose-free medium with ¹³C₆-GlcNAc at an optimized concentration. The "light" medium will contain an equivalent concentration of unlabeled GlcNAc.

-

Metabolic Labeling: Replace the standard growth medium with the prepared "light" or "heavy" labeling medium.

-

Incubation: Incubate the cells for a period sufficient to allow for the metabolic incorporation of the labeled sugar. This duration should be optimized for the specific cell line and experimental goals, but typically ranges from 24 to 72 hours.

-

Cell Harvest: After incubation, harvest the cells by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS).

Protocol 2: Glycoprotein Extraction and Digestion

-

Cell Lysis: Lyse the harvested cell pellets in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Sample Pooling (for SILAC-like approach): If comparing two conditions, combine equal amounts of protein from the "light" and "heavy" lysates.

-

Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture by adding dithiothreitol (DTT) and incubating at 50-60°C. Subsequently, alkylate the free sulfhydryl groups by adding iodoacetamide (IAA) and incubating in the dark at room temperature.

-

Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly sequencing-grade trypsin, overnight at 37°C.

-

Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis

-

LC-MS/MS Analysis: Analyze the desalted peptide mixture using a high-resolution nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) system.

-

Chromatographic Separation: Separate the peptides on a reverse-phase nano-LC column using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of acid (e.g., formic acid).

-

Mass Spectrometry Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. In this mode, the instrument performs a full MS scan to detect the peptide precursor ions, followed by MS/MS scans of the most abundant precursor ions to generate fragmentation spectra.

-

Data Analysis: Use specialized glycoproteomics software to analyze the acquired MS and MS/MS data. The software should be capable of identifying the glycopeptides, determining the glycan composition and peptide sequence, and quantifying the relative abundance of the "heavy" and "light" forms of each glycopeptide based on their respective peak intensities in the MS1 scans.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows described in this guide.

References

- 1. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Strategies for Proteome-Wide Quantification of Glycosylation Macro- and Micro-Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic changes in O-GlcNAcylation regulate osteoclast differentiation and bone loss via nucleoporin 153 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Acetyl-D-glucosamine-13C6 for Studying O-GlcNAcylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-Acetyl-D-glucosamine-13C6 (¹³C₆-GlcNAc) in the study of O-GlcNAcylation, a dynamic and critical post-translational modification. This stable isotope-labeled monosaccharide serves as a powerful tool for researchers to trace, quantify, and understand the complex roles of O-GlcNAcylation in various cellular processes and disease states.

Core Principles: Metabolic Labeling with ¹³C₆-GlcNAc

O-GlcNAcylation is the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. The donor substrate for OGT is UDP-N-acetylglucosamine (UDP-GlcNAc), which is synthesized through the hexosamine biosynthetic pathway (HBP).[1][2][3]

Metabolic labeling with ¹³C₆-GlcNAc involves introducing this isotopically labeled sugar to cells in culture. The cells uptake ¹³C₆-GlcNAc and incorporate it into the HBP, ultimately leading to the formation of ¹³C-labeled UDP-GlcNAc. OGT then utilizes this "heavy" UDP-GlcNAc to modify target proteins. The incorporation of the ¹³C isotope results in a predictable mass shift in the modified proteins and their derived peptides, which can be accurately detected and quantified by mass spectrometry.[1][2][4] This strategy allows for the precise measurement of O-GlcNAcylation dynamics, including turnover rates, without the need for antibodies or chemical tags.

Alternatively, cells can be cultured with ¹³C₆-glucose, which serves as a precursor for the de novo synthesis of ¹³C-labeled UDP-GlcNAc through the HBP.[1][2][4]

Quantitative Data on O-GlcNAcylation Turnover

The use of ¹³C₆-GlcNAc or its precursors in combination with quantitative mass spectrometry has enabled the determination of O-GlcNAcylation turnover rates for numerous proteins. These rates provide insights into the dynamic nature of this modification on specific protein sites. Below is a summary of reported turnover rates for several O-GlcNAcylated peptides from HeLa cell nuclei, as determined by metabolic labeling with ¹³C₆-glucose.

| Protein | UniProt ID | Peptide Sequence | O-GlcNAc Site | Turnover Rate (k) (h⁻¹) | Half-life (t½) (h) |

| Host cell factor 1 | Q15280 | GSPAT(glc)SPATSPATSPR | Thr | 0.043 | 16.1 |

| Nucleoporin Nup62 | P37198 | T(glc)TPAAPATTEAPAGSST(glc)SGSGFNFGSGATTT(glc)TR | Thr | 0.028 | 24.8 |

| Nucleoporin Nup62 | P37198 | T(glc)TPAAPATTEAPAGSST(glc)SGSGFNFGSGATT(glc)TTR | Thr | 0.028 | 24.8 |

| O-GlcNAc transferase | O15294 | VGINALEKPT(glc)T(glc)T(glc)T(glc)SSPSK | Thr | 0.025 | 27.7 |

| Macrophage-capping protein | P40128 | T(glc)T(glc)PTPAAPATTEAPAGSST(glc)SGSGFNFGSGATTT(glc)TR | Thr | 0.024 | 28.9 |

| Vimentin | P08670 | SSYRRT(glc)FGPP | Thr | 0.021 | 33.0 |

| Lamin-B1 | P20700 | T(glc)APASASGSQLVARS | Thr | 0.019 | 36.5 |

| Vimentin | P08670 | T(glc)ISSLR | Thr | 0.018 | 38.5 |

| Vimentin | P08670 | T(glc)SSSR | Thr | 0.017 | 40.8 |

| Vimentin | P08670 | T(glc)TTR | Thr | 0.016 | 43.3 |

| Vimentin | P08670 | T(glc)T(glc)R | Thr | 0.015 | 46.2 |

| Vimentin | P08670 | T(glc)T(glc)ST(glc)R | Thr | 0.014 | 49.5 |

| Vimentin | P08670 | T(glc)T(glc)ST(glc)ST(glc)R | Thr | 0.013 | 53.3 |

| Vimentin | P08670 | T(glc)T(glc)ST(glc)ST(glc)ST(glc)R | Thr | 0.012 | 57.8 |

Experimental Protocols

Metabolic Labeling of Cells with ¹³C₆-GlcNAc (or ¹³C₆-Glucose)

This protocol outlines the general steps for metabolic labeling of cultured cells to study O-GlcNAcylation dynamics.

Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

Glucose-free cell culture medium

-

This compound (¹³C₆-GlcNAc) or D-Glucose-13C6 (¹³C₆-Glucose)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Culture: Culture cells to approximately 80% confluency in standard complete medium.

-

Medium Exchange: Aspirate the standard medium and wash the cells once with sterile PBS.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with either ¹³C₆-GlcNAc (at a final concentration of 1-10 mM) or ¹³C₆-Glucose (at a final concentration similar to standard medium, e.g., 25 mM).

-

Metabolic Labeling: Add the labeling medium to the cells and incubate for the desired time course (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the incorporation of the heavy isotope.

-

Cell Harvest: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Lyse the cells directly on the plate with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

-

Sample Storage: Store the protein lysates at -80°C until further processing for mass spectrometry analysis.

Sample Preparation for Mass Spectrometry

This protocol describes the steps for preparing ¹³C-labeled protein lysates for quantitative proteomic analysis of O-GlcNAcylation.

Materials:

-

¹³C-labeled protein lysate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

-

Enrichment materials for O-GlcNAc peptides (e.g., phenylboronic acid agarose or wheat germ agglutinin (WGA) agarose)

Procedure:

-

Reduction and Alkylation:

-

To a known amount of protein lysate (e.g., 1 mg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants (e.g., urea, SDS).

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Enrichment of O-GlcNAcylated Peptides:

-

Resuspend the dried peptides in an appropriate binding buffer for the chosen enrichment method.

-

Perform enrichment of O-GlcNAcylated peptides using phenylboronic acid or WGA affinity chromatography.[1]

-

Wash the enrichment resin extensively to remove non-specifically bound peptides.

-

Elute the enriched O-GlcNAcylated peptides.

-

-

Final Desalting:

-

Desalt the enriched peptides using a C18 tip or SPE cartridge.

-

Dry the final peptide sample in a vacuum centrifuge and store at -80°C until mass spectrometry analysis.

-

Mass Spectrometry Analysis

Enriched ¹³C-labeled O-GlcNAcylated peptides are typically analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow HPLC system is used.

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be employed.

-

Fragmentation: Electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) are commonly used to fragment the peptides while preserving the labile O-GlcNAc modification.

-

Data Analysis: Specialized software is used to identify the O-GlcNAcylated peptides and quantify the relative abundance of the light (¹²C) and heavy (¹³C) isotopic pairs. The ratio of heavy to light peptide signals over time is used to calculate the turnover rate of the O-GlcNAc modification.

Signaling Pathways and Experimental Workflows

The study of O-GlcNAcylation dynamics using ¹³C₆-GlcNAc is crucial for understanding its role in various signaling pathways, particularly in the context of nutrient sensing and cellular regulation.

Hexosamine Biosynthetic Pathway and O-GlcNAcylation Cycling

The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc, the donor for O-GlcNAcylation. This positions O-GlcNAcylation as a key sensor of the cell's metabolic state.

Experimental Workflow for Quantitative O-GlcNAc Proteomics

The overall workflow for studying O-GlcNAcylation dynamics using stable isotope labeling is a multi-step process from cell culture to data analysis.

O-GlcNAcylation in Insulin Signaling

O-GlcNAcylation plays a significant role in regulating the insulin signaling pathway. Increased flux through the HBP, often associated with hyperglycemia, can lead to increased O-GlcNAcylation of key signaling proteins, which can in turn attenuate insulin signaling and contribute to insulin resistance.[5][6][7][8]

Conclusion

The use of this compound and its precursors for metabolic labeling has become an indispensable technique for the quantitative analysis of O-GlcNAcylation. This approach provides a powerful means to investigate the dynamic nature of this critical post-translational modification and its intricate role in regulating cellular signaling pathways. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at unraveling the complexities of O-GlcNAcylation in health and disease.

References

- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Sites within the early steps of the insulin signaling pathway affected by OGT and O-GlcNAcylation [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-Acetyl-D-glucosamine-13C6: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Acetyl-D-glucosamine-13C6, a stable isotope-labeled monosaccharide crucial for metabolic research and drug development. Due to the limited availability of specific safety data for the isotopically labeled compound, this document primarily relies on the well-established safety profile of its non-labeled counterpart, N-Acetyl-D-glucosamine. The introduction of carbon-13 isotopes is not expected to alter the chemical reactivity or toxicological properties of the molecule.

Chemical and Physical Properties

This compound is the N-acetyl derivative of glucosamine in which the six carbon atoms have been replaced with the carbon-13 isotope. This labeling makes it a valuable tracer for in vivo and in vitro studies of metabolic pathways, particularly those involving glycosylation.

| Property | Value | References |

| Appearance | White to off-white powder | [1] |

| Molecular Formula | ¹³C₆C₂H₁₅NO₆ | [1] |

| Molecular Weight | Approximately 227.16 g/mol | [1] |

| Melting Point | 211 °C (decomposes) | [1] |

| Solubility | Soluble in water (50 mg/mL) | [1] |

| Storage Temperature | -20°C | [1] |

Hazard Identification and Safety Precautions

N-Acetyl-D-glucosamine is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[2][3] However, as with any chemical, appropriate safety precautions should be taken.

Potential Hazards:

-

May cause mild skin and eye irritation upon contact.

-

Inhalation of dust may cause respiratory tract irritation.[4]

-

As with many organic powders, fine dust dispersed in the air in sufficient concentrations can create a potential dust explosion hazard in the presence of an ignition source.[4]

Recommended Personal Protective Equipment (PPE):

| PPE | Specification | References |

| Eye Protection | Safety glasses or goggles. | [1][2] |

| Hand Protection | Impervious gloves (e.g., nitrile rubber). | [2] |

| Respiratory Protection | Not required under normal use. If dust is generated, a dust mask (e.g., N95) is recommended. | [1][2] |

| Body Protection | Laboratory coat. | [2] |

Handling and Storage

Safe Handling:

-

Limit all unnecessary personal contact.[5]

-

Use in a well-ventilated area.[5]

-

Avoid generating dust.[5]

-

Ground all equipment containing the material to prevent static discharge.[4]

-

Avoid contact with incompatible materials such as strong acids and bases.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[2]

-

The recommended storage temperature is -20°C.[1]

First Aid and Emergency Procedures

| Situation | First Aid Measures | References |